molecular formula C15H19NO4 B7589367 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid

Cat. No. B7589367
M. Wt: 277.31 g/mol
InChI Key: HFPXWFWSZPXBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid, also known as MPB or MPB-PEA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoic acid and has been synthesized using different methods.

Mechanism of Action

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the metabolism of endocannabinoids. By inhibiting FAAH, 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid in lab experiments is its ability to inhibit FAAH, which can lead to increased levels of endocannabinoids in the body. However, one limitation is the need for further research to determine the optimal dosage and duration of treatment.

Future Directions

For research on 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid include studying its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid and to investigate its potential side effects.
Conclusion:
In conclusion, 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid is a compound that has gained attention in the scientific community due to its potential applications in various fields. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been synthesized using different methods and has been studied for its potential use as an anticancer agent and neuroprotective agent. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids in the body and various physiological effects. While there are advantages to using 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid in lab experiments, further research is needed to determine its optimal dosage and duration of treatment and to investigate its potential side effects.

Synthesis Methods

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid can be synthesized using different methods, including the reaction of 2-methyl-4-nitrobenzoic acid with oxolane-2-carboxylic acid followed by reduction with hydrogen gas. Another method involves the reaction of 2-methyl-4-nitrobenzoic acid with oxolane-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been studied for its potential applications in various fields, including drug discovery, cancer research, and neuroscience. 2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid has been shown to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent and has been shown to improve cognitive function in animal models.

properties

IUPAC Name

2-methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-9-11(4-6-13(10)15(18)19)16-14(17)7-5-12-3-2-8-20-12/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPXWFWSZPXBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC2CCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid

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